![molecular formula C8H16N2O2S B2504541 tert-butyl N-(1-carbamothioylethyl)carbamate CAS No. 96929-01-0](/img/structure/B2504541.png)
tert-butyl N-(1-carbamothioylethyl)carbamate
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Overview
Description
The compound tert-butyl N-(1-carbamothioylethyl)carbamate, while not directly studied in the provided papers, is related to a class of tert-butyl carbamates that have been explored for various synthetic applications in organic chemistry. These compounds are generally used as intermediates or protective groups in the synthesis of more complex molecules. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and shown to behave as N-(Boc)-protected nitrones, useful in organic synthesis . Similarly, N-tert-butanesulfinyl imines have been utilized for the asymmetric synthesis of amines .
Synthesis Analysis
The synthesis of tert-butyl carbamates and related compounds typically involves the reaction of tert-butyl alcohol with isocyanates or the use of tert-butyl esters as intermediates. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes using sodium benzenesulfinate and formic acid . In another case, N-tert-butanesulfinyl imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . These methods demonstrate the versatility and reactivity of tert-butyl carbamate derivatives in synthesis.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be complex, with various substituents affecting their geometry and properties. For instance, tert-butyl N-(thiophen-2yl)carbamate has been studied using vibrational frequency analysis, FT-IR, and DFT calculations, revealing detailed information about its geometric parameters and vibrational frequencies . Similarly, the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates have been analyzed, showing layered structures created from hydrogen bonds .
Chemical Reactions Analysis
Tert-butyl carbamates participate in various chemical reactions, often serving as intermediates or protective groups. For example, tert-butyl nitrite has been used as a N1 synthon in multicomponent reactions leading to the formation of fused quinolines and isoquinolines . The tert-butyl group can also be cleaved by acid treatment after nucleophilic addition, as seen in the synthesis of a wide range of enantioenriched amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The experimental and theoretical studies provide insights into their vibrational frequencies, optimized geometric parameters, and molecular orbital energies . The gas-phase elimination kinetics of tert-butyl esters of carbamic acids have been investigated, revealing the temperature dependence of the rate coefficients and the reaction mechanism . These studies contribute to a deeper understanding of the reactivity and stability of tert-butyl carbamate derivatives.
Scientific Research Applications
Enantioselective Synthesis of Carbocyclic Analogues
The compound tert-butyl N-(1-carbamothioylethyl)carbamate is utilized as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its importance in nucleotide chemistry. The crystal structure of one such intermediate confirms the relative substitution of the cyclopentane ring, which is vital for the structural integrity of the resulting nucleotide analogues (Ober, Marsch, Harms, & Carell, 2004).
Intermediate in Biological Compounds Synthesis
Tert-butyl N-(1-carbamothioylethyl)carbamate serves as a crucial intermediate in the synthesis of biologically active compounds. It has been utilized in the rapid synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a compound essential for the production of biologically active molecules like omisertinib (AZD9291), highlighting its significance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
Crystallography and Molecular Interaction Studies
The compound's derivatives, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, have been studied for their crystal structures, showcasing an intricate interplay of hydrogen and halogen bonds. These studies are pivotal for understanding molecular interactions, which are crucial for designing compounds with desired chemical properties (Baillargeon, Rahem, Caron-Duval, et al., 2017).
Safety and Hazards
The safety information for “tert-butyl N-(1-carbamothioylethyl)carbamate” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential hazards . The hazard statements for the compound are not specified in the retrieved information .
properties
IUPAC Name |
tert-butyl N-(1-amino-1-sulfanylidenepropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-5(6(9)13)10-7(11)12-8(2,3)4/h5H,1-4H3,(H2,9,13)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBYIVHXPVFKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-carbamothioylethyl)carbamate | |
CAS RN |
96929-01-0 |
Source
|
Record name | tert-butyl N-(1-carbamothioylethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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